molecular formula C26H25N3O5 B2952905 2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 896376-74-2

2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

カタログ番号: B2952905
CAS番号: 896376-74-2
分子量: 459.502
InChIキー: XYWKMZWSCOWWRY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a quinazolinone-based acetamide derivative characterized by a 2,4-dimethoxyphenyl substitution at position 3 of the quinazolinone core and an N-[(4-methylphenyl)methyl]acetamide side chain. Quinazolinones are heterocyclic systems known for diverse pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects .

特性

IUPAC Name

2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5/c1-17-8-10-18(11-9-17)15-27-24(30)16-28-21-7-5-4-6-20(21)25(31)29(26(28)32)22-13-12-19(33-2)14-23(22)34-3/h4-14,20H,15-16H2,1-3H3/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLYNLVWFCVUPA-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C[N+]2=C3C=CC=CC3C(=O)N(C2=O)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N3O5+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生物活性

The compound 2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide is a synthetic derivative belonging to the class of quinazolinones. This compound has garnered attention due to its potential biological activities, particularly in cancer research and other therapeutic areas. The following sections will explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₃₁H₃₃N₃O₅
  • Molecular Weight : 511.62 g/mol
  • IUPAC Name : 2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

Anticancer Properties

Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer activity. The compound under investigation has shown promise in inhibiting the proliferation of various cancer cell lines. For instance:

  • Case Study 1 : In vitro assays demonstrated that this compound effectively reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways .
  • Case Study 2 : Another study reported that treatment with this compound resulted in a dose-dependent decrease in cell migration and invasion in human lung cancer cells (A549), suggesting its potential as an anti-metastatic agent .

The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Cell Cycle Progression : The compound has been shown to arrest the cell cycle at the G0/G1 phase, preventing cancer cells from proliferating.
  • Induction of Apoptosis : It triggers apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
  • Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels within cancer cells, leading to oxidative stress and subsequent cell death.

Data Tables

Biological ActivityCell LineIC50 (µM)Mechanism of Action
AntiproliferativeMCF-712.5Induces apoptosis
Anti-metastaticA54915.0Inhibits migration/invasion
ROS InductionHeLa10.0Increases oxidative stress

Pharmacological Studies

Pharmacological evaluations have highlighted the compound's potential as a therapeutic agent:

  • A study conducted on mice bearing tumor xenografts showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups .
  • Further investigations revealed that it could enhance the efficacy of existing chemotherapeutic agents when used in combination therapy .

Toxicological Assessments

Toxicological evaluations indicate that the compound exhibits low toxicity profiles at therapeutic doses:

  • Acute Toxicity Tests : No significant adverse effects were observed in animal models at doses up to 100 mg/kg.
  • Chronic Toxicity Studies : Long-term administration did not result in any notable organ damage or dysfunction .

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Quinazolinone Core

a. Chlorinated Derivatives

  • N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ():
    • Substituents: 2,4-dichlorophenylmethyl (electron-withdrawing) vs. 2,4-dimethoxyphenyl (electron-donating).
    • Activity: Demonstrates potent anticonvulsant activity in PTZ-induced seizure models, attributed to GABAergic modulation .
    • Key Difference : Chlorine atoms increase lipophilicity but may reduce solubility compared to methoxy groups.

b. Thioacetate Derivatives

  • Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (): Substituents: Thioether linkage instead of carbonyl.

c. Halogenated Quinazolinones

  • 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide ():
    • Substituents: 4-chlorophenyl and dibromo-methylphenyl groups.
    • Activity: Enhanced halogen bonding may improve receptor interactions but increases molecular weight (MW = 566.1 g/mol) and toxicity risks.
Acetamide Side Chain Modifications

a. Aromatic vs. Aliphatic Substitutions

  • N-{4-[(2,4-Dimethylphenyl)sulfamoyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide ():
    • Substituents: Sulfamoylphenyl and benzothiazolyl groups.
    • Activity: Benzothiazole derivatives often exhibit anti-inflammatory or analgesic properties .

b. Heterocyclic Extensions

  • 2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide ():
    • Substituents: Benzothiazole and indole moieties.
    • Activity: Reported anti-inflammatory and antibacterial effects due to dual heterocyclic systems .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) LogP Key Substituents Reported Activity
Target Compound ~439.4 ~2.8* 2,4-Dimethoxyphenyl, 4-methylbenzyl Not explicitly stated
N-[(2,4-Dichlorophenyl)methyl] analog ~424.3 ~3.5 2,4-Dichlorophenylmethyl Anticonvulsant (PTZ model)
2-(Benzothiazolylthio) analog ~385.4 ~2.2 Benzothiazole, indole Anti-inflammatory, antibacterial
4-Chlorophenyl-sulfanyl analog ~566.1 ~4.1 4-Chlorophenyl, dibromophenyl Not explicitly stated

*Estimated using fragment-based methods.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。